4-N-Fmoc3-aminomethyl-morpholine
Description
4-N-Fmoc-3-aminomethyl-morpholine is a morpholine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc)-protected aminomethyl group. This compound is primarily used in peptide synthesis and solid-phase chemistry, where the Fmoc group acts as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The molecular formula of the carboxymethyl analog is C₂₁H₂₁NO₅ with a molecular weight of 367.4 g/mol .
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c21-11-14-12-24-10-9-22(14)20(23)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,21H2 |
InChI Key |
KFTIWTZNUIHWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Fmoc3-aminomethyl-morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, to form morpholine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by reacting morpholine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the aminomethyl-morpholine.
Fmoc Protection: The final step involves the protection of the aminomethyl group with the Fmoc group. This is achieved by reacting the aminomethyl-morpholine with Fmoc chloride in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-N-Fmoc3-aminomethyl-morpholine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free aminomethyl-morpholine.
Coupling Reactions: The free aminomethyl group can participate in peptide coupling reactions with activated carboxylic acids or esters to form peptide bonds.
Substitution Reactions: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in the presence of a base.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Deprotection: Free aminomethyl-morpholine.
Coupling: Peptide derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 4-N-Fmoc3-aminomethyl-morpholine is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. These probes can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of 4-N-Fmoc3-aminomethyl-morpholine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the aminomethyl group from unwanted reactions during the synthesis process. Upon deprotection, the free aminomethyl group can participate in peptide coupling reactions, allowing for the formation of peptide bonds.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target is the aminomethyl group, which is protected by the Fmoc group during synthesis.
Deprotection: The Fmoc group is removed under basic conditions, exposing the free aminomethyl group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Morpholine Derivatives
Structural and Functional Group Comparison
The table below highlights key structural and functional differences between 4-N-Fmoc-3-aminomethyl-morpholine and related compounds:
Key Observations:
- Fmoc vs. Nitro Groups: The Fmoc group in 4-N-Fmoc-3-aminomethyl-morpholine introduces steric bulk and UV activity, facilitating chromatographic detection, whereas nitro-containing derivatives (e.g., 4-(4-nitrophenyl)morpholine) are electron-deficient, favoring electrophilic substitution reactions .
- Aminomethyl vs. Carboxymethyl: The aminomethyl group in the target compound enhances nucleophilicity upon deprotection, contrasting with the carboxymethyl group in its analog, which may participate in carboxylate-mediated hydrogen bonding .
- Crystal Packing : 4-(4-Nitrobenzyl)morpholine lacks classical hydrogen bonds but stabilizes via nitro-oxygen-to-aryl interactions, whereas N-(2-chloroethyl)morpholine-4-carboxamide forms hydrogen-bonded chains (N–H⋯O distances: 2.809–2.831 Å) .
Stability and Reactivity
- Thermal Stability : Nitro-containing derivatives (e.g., 4-(4-nitrophenyl)morpholine) may exhibit lower thermal stability due to explosive tendencies of nitro groups, whereas Fmoc-protected compounds are stable under acidic conditions but cleaved by bases like piperidine .
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